molecular formula C7H8Br2FNO B13487657 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide

Cat. No.: B13487657
M. Wt: 300.95 g/mol
InChI Key: DAZIPOJEXOHTCV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is a chemical compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide typically involves the bromination and fluorination of 6-methoxyaniline. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain consistency and purity. The hydrobromide salt form is obtained by reacting the free base with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different aniline derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and reactivity, affecting its biological activity. The methoxy group can also play a role in modulating the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroaniline
  • 2-Bromo-6-methoxyaniline
  • 4-Fluoro-6-methoxyaniline

Uniqueness

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is unique due to the specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C7H8Br2FNO

Molecular Weight

300.95 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxyaniline;hydrobromide

InChI

InChI=1S/C7H7BrFNO.BrH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H

InChI Key

DAZIPOJEXOHTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)N.Br

Origin of Product

United States

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